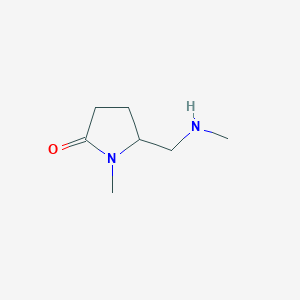
N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide, commonly known as DTTB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DTTB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of DTTB is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DTTB has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
DTTB has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. DTTB has also been shown to inhibit the growth and proliferation of cancer cells. Furthermore, DTTB has been shown to exhibit anti-oxidant properties and protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using DTTB in lab experiments is its ability to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. This makes DTTB a potential candidate for the development of new anti-inflammatory drugs. However, one of the limitations of using DTTB in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of DTTB. One potential direction is the development of new drugs for the treatment of cancer, diabetes, and Alzheimer's disease. Another potential direction is the use of DTTB as a fluorescent probe for the detection of metal ions. Furthermore, the study of the mechanism of action of DTTB and its physiological effects can lead to a better understanding of its potential applications in various fields.
Conclusion:
In conclusion, DTTB is a sulfonamide derivative that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of DTTB can lead to the development of new drugs for the treatment of various diseases and a better understanding of its potential applications in various fields.
Synthesis Methods
DTTB can be synthesized using several methods, including the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction with piperidine and sodium sulfite. Another method involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction with thioacetamide and piperidine. The yield of DTTB using these methods is around 50-60%.
Scientific Research Applications
DTTB has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. DTTB has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, DTTB has been used in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S2/c1-13-5-6-14(17(20)18-15-7-10-25(21,22)12-15)11-16(13)26(23,24)19-8-3-2-4-9-19/h5-6,11,15H,2-4,7-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEIQXXOQHLRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/structure/B2841940.png)



![4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/no-structure.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2841950.png)
![N-(2,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2841951.png)
![1-(2,6-Difluorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2841953.png)



![N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2841959.png)
